2-(2-Methylpiperidin-1-yl)pyridin-3-amine
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Overview
Description
2-(2-Methylpiperidin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C11H17N3. It is a heterocyclic amine that features both a piperidine and a pyridine ring.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Mode of Action
Related compounds like zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, work by blocking γ-aminobutyric acid receptors . This suggests that 2-(2-Methylpiperidin-1-yl)pyridin-3-amine might interact with its targets in a similar manner.
Biochemical Pathways
Given the potential interaction with γ-aminobutyric acid receptors, it’s plausible that this compound could influence neurotransmission and related biochemical pathways .
Result of Action
Based on the potential interaction with γ-aminobutyric acid receptors, it’s plausible that this compound could have effects on neuronal activity and potentially influence processes such as sleep, anxiety, and muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpiperidin-1-yl)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 2-methylpiperidine under suitable conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom on the pyridine ring is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine or pyridine rings.
Reduction: Reduced forms of the compound, potentially altering the nitrogen functionalities.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpiperidin-1-yl)pyridin-4-amine
- 2-(2-Methylpiperidin-1-yl)pyridin-2-amine
- 4-(2-Methylpiperidin-1-yl)pyridin-2-amine
Uniqueness
2-(2-Methylpiperidin-1-yl)pyridin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group on the pyridine ring can significantly affect its interaction with molecular targets, making it distinct from its isomers .
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-5-2-3-8-14(9)11-10(12)6-4-7-13-11/h4,6-7,9H,2-3,5,8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEBYYZOEUAFTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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